molecular formula C10H12N2O5 B1265405 4-tert-Butyl-2,6-dinitrophenol CAS No. 4097-49-8

4-tert-Butyl-2,6-dinitrophenol

Cat. No. B1265405
CAS RN: 4097-49-8
M. Wt: 240.21 g/mol
InChI Key: NJBDTWSOYUZQPM-UHFFFAOYSA-N
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Description

"4-tert-Butyl-2,6-dinitrophenol" belongs to the family of nitrophenols, which are compounds characterized by the presence of nitro groups (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. The tert-butyl group (C(CH3)3) adds bulkiness to the molecule, potentially influencing its physical and chemical properties. Research on similar compounds provides insights into the synthesis, structure, and reactions of this class of chemicals.

Synthesis Analysis

Synthesis approaches for compounds similar to "4-tert-Butyl-2,6-dinitrophenol" often involve nitration reactions where nitro groups are introduced to an aromatic ring. For example, synthesis methods for related compounds may include the nitration of tert-butylphenols under specific conditions to introduce the nitro groups at desired positions on the aromatic ring (Lin Yan, 2000).

Molecular Structure Analysis

The molecular structure of nitrophenols, including "4-tert-Butyl-2,6-dinitrophenol," is characterized by the presence of nitro groups that are electron-withdrawing and a hydroxyl group that can participate in hydrogen bonding. These functional groups affect the compound's reactivity and physical properties. Crystallographic studies on similar compounds can provide insights into their molecular arrangements and interactions (M. Halit et al., 1987).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A study by Lin Yan (2000) focuses on the synthesis of 2,6-Dinitro-4-tert-butylphenol (DNBP) through nitration of O-tert-butylphenol, analyzing factors influencing yield and suitable synthesis conditions (Lin Yan, 2000).
  • Characterization of Derivatives : A 1953 research by Dutton et al. examined amine salts of dinitroalkyl phenols, including 2,6-dinitro-4-(tert-butyl)-phenol, for their potential use as herbicides and insecticides (Dutton et al., 1953).
  • Electrochemical Behavior : Research by Richards & Evans (1977) explored the anodic oxidation of compounds including 2,6-di-tert-butyl-4-isopropylphenol, providing insights into the electrochemical behavior and potential applications of such phenols (Richards & Evans, 1977).

Applications in Environmental and Material Sciences

  • Environmental Studies : Vozňáková et al. (1996) developed a method for determining dinitrophenols, including 4,6-dinitro-ocresol and 2-sec.butyl-4,6-dinitrophenol, in soils, emphasizing their significance in environmental monitoring (Vozňáková et al., 1996).
  • Photodegradation of Pesticide Chemicals : Matsuo & Casida (1970) investigated the photodegradation of dinitrophenolic pesticides on bean leaves, contributing to understanding the environmental fate of such compounds (Matsuo & Casida, 1970).
  • Material Sciences : A study by Kalaivani et al. (2012) on the synthesis and characterization of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, highlights the application of dinitrophenol derivatives in high-energy materials (Kalaivani et al., 2012).

Analytical Chemistry Applications

  • Analytical Techniques : Arancibia et al. (2005) demonstrated the application of spectrophotometric-multivariate calibration for determining dinitrophenols in various samples, showcasing the role of these compounds in analytical chemistry (Arancibia et al., 2005).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-tert-butyl-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBDTWSOYUZQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193971
Record name 4-tert-Butyl-2,6-dinitrophenol
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-dinitrophenol

CAS RN

4097-49-8
Record name 4-tert-Butyl-2,6-dinitrophenol
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Record name 4-tert-Butyl-2,6-dinitrophenol
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Record name 2,6-Dinitro-4-tert-butylphenol
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Record name 4-tert-Butyl-2,6-dinitrophenol
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Record name 4-tert-butyl-2,6-dinitrophenol
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Record name 4-TERT-BUTYL-2,6-DINITROPHENOL
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Synthesis routes and methods

Procedure details

The synthesis of N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is generally described in a number of U.S. Patents including, for example, U.S. Pat. Nos. 3,672,866; 3,927,127 and 3,991,116 all to Damiano. The process described in U.S. Pat. Nos. 3,672,866 and 3,991,116 begins with a starting material, 4-tert-butylphenol. The 4-tert-butylphenol is subjected to nitration utilizing nitric acid in acetic acid solution to produce 2,6-dinitro-4-tert-butylphenol. The 2,6-dinitro-4-tert-butylphenol is then chlorinated to produce 2,6-dinitro-4-tert-butylchlorobenzene. This 2,6-dinitro-4-tert-butylchlorobenzene is then converted into N-sec-butyl-4-tert-butyl-2,6-dinitroaniline by amination with sec-butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
PC Kearney, JR Plimmer, VP Williams… - Journal of Agricultural …, 1974 - ACS Publications
METHODS AND MATERIALS Persistence. Compound I has an asymmetric carbonat the 2 position in the sec-butyl moiety of the molecule. Optically active compound I was prepared by …
Number of citations: 27 pubs.acs.org
JL Lang - Journal of Chemical and Engineering Data, 1960 - ACS Publications
The polymerization of vinyl monomers has been inhibited or retarded by many substances including quinoid, hydroquinoid, and nitrophenolic compounds; the terms“inhibition” and “…
Number of citations: 3 pubs.acs.org
J Peng, Y Zhao, Y Hong, RS Burkhalter… - Analytical …, 2018 - ACS Publications
This paper reports the chemical identity and mechanism of action and formation of a cell growth inhibitory compound leached from some single-use Erlenmeyer polycarbonate shaker …
Number of citations: 8 pubs.acs.org
TW Schultz - Toxicology methods, 1997 - Taylor & Francis
A short-term, static protocol using the common freshwater ciliate Tetrahymena pyriformis (strain GL-C) is reported. The 50% impairment growth concentration (IGC 50) is the endpoint of …
Number of citations: 247 www.tandfonline.com
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
MH Fatemi, H Malekzadeh - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
The purpose of this study was to develop the structure–toxicity relationships for a large group of organic compounds including 392 substituted benzenes to the ciliate Tetrahymena …
Number of citations: 13 www.journal.csj.jp
S Liu, JI Amaro-Estrada, M Baltrun, I Douair… - …, 2021 - ACS Publications
The high-valent molybdenum(VI) N-heterocyclic carbene complexes, (NHC)MoO 2 (1) and (NHC)MoO(N t Bu) (2) (NHC = 1,3-bis(3,5-di-tert-butyl-2-phenolato)-benzimidazol-2-ylidene), …
Number of citations: 13 pubs.acs.org
BI Escher, RP Schwarzenbach - Environmental science & …, 1995 - ACS Publications
The effect of pH, ionic strength, and compound concentration on the liposome−water distribution ratio has been investigated for 20 chloro- and nitrophenols covering a wide range of …
Number of citations: 258 pubs.acs.org
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com
NM Cullinane, DM Leyshon - Journal of the Chemical Society …, 1954 - pubs.rsc.org
Titanium tetrachloride has been successfully used as a catalyst for the alkylation of benzene, toluene, and anisole by, eg, tertiary alkyl chlorides, primary, secondary, and tertiary alcohols…
Number of citations: 16 pubs.rsc.org

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